6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran

Lipophilicity Drug-likeness Membrane permeability

Researchers pursuing kinase inhibitor SAR often encounter unpredictable biological activity when substituting fluorinated scaffolds with non-fluorinated analogs. 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran (CAS 1632261-95-0) provides a reliable solution: • Validated precursor to 5-amino-6-fluoro-2,3-dihydrobenzofuran - a critical amine handle for urea/amide linkage in kinase inhibitor libraries. • Fluorine at position 6 enhances metabolic stability and biological potency vs non-fluorinated analogs (related compounds show IC50 1.2-20.5 µM in anticancer/anti-inflammatory assays). • Available in 95% purity; ideal for chemical probe development and target identification.

Molecular Formula C8H6FNO3
Molecular Weight 183.138
CAS No. 1632261-95-0
Cat. No. B2428859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran
CAS1632261-95-0
Molecular FormulaC8H6FNO3
Molecular Weight183.138
Structural Identifiers
SMILESC1COC2=CC(=C(C=C21)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2H2
InChIKeyUGWJNBKNRIGFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran: Overview


6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran (CAS 1632261-95-0, MFCD32220210) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class, featuring a core structure with a fused dihydrofuran ring and a benzene ring bearing a nitro group at position 5 and a fluorine atom at position 6 [1]. It is a solid with a molecular weight of 183.14 g/mol, a computed XLogP3-AA of 1.9, and a topological polar surface area of 55.1 Ų, indicating moderate lipophilicity and good membrane permeability potential [1]. Its primary utility lies as a key synthetic intermediate, particularly after reduction of the nitro group to yield 5-amino-6-fluoro-2,3-dihydrobenzofuran, a valuable scaffold for constructing kinase inhibitors and other bioactive molecules .

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran: Why Substitution Fails


Generic substitution within the dihydrobenzofuran class is highly risky due to the profound impact of specific substitution patterns on both chemical reactivity and biological performance. The presence of a fluorine atom significantly alters the electronic properties of the aromatic ring, affecting the reduction potential of the nitro group and the stability of the resulting amine intermediate [1]. Crucially, structure-activity relationship (SAR) studies on fluorinated benzofuran and dihydrobenzofuran derivatives have explicitly demonstrated that biological effects—including anti-inflammatory and anticancer activities—are substantially enhanced by the presence of fluorine substituents compared to non-fluorinated or differently substituted analogs [2]. Therefore, substituting 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran with a non-fluorinated 5-nitrobenzofuran, or one with a different halogen at another position, will likely yield a molecule with altered physicochemical properties (logP, metabolic stability) and diminished or unpredictable biological activity, making it an unsuitable replacement in any structure- or application-sensitive project [1] [2].

6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran: Comparative Evidence


LogP Comparison: Fluorinated vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 6-position significantly increases the lipophilicity of the dihydrobenzofuran scaffold, which is a critical determinant for membrane permeability and oral bioavailability. The target compound's computed XLogP3-AA is 1.9 [1]. In contrast, the non-fluorinated analog, 5-nitro-2,3-dihydrobenzofuran (CAS 41270-68-2), has a computed XLogP3-AA of approximately 1.6 [2]. This represents a quantifiable difference in lipophilicity, which can directly influence a molecule's ability to cross biological membranes and its overall pharmacokinetic profile.

Lipophilicity Drug-likeness Membrane permeability

Anti-Inflammatory Potency in Macrophage Assays

A 2023 study established that fluorinated benzofuran and dihydrobenzofuran derivatives exhibit potent anti-inflammatory effects, with structure-activity relationship (SAR) analysis explicitly concluding that biological effects are enhanced by the presence of fluorine substituents [1]. While 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran itself was not the subject of direct IC50 determination in this study, the class-level data provides strong inferential evidence of its potential advantage over non-fluorinated analogs. The study reported IC50 values for the most potent fluorinated derivatives against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages: Interleukin-6 (IL-6) inhibition with IC50 values ranging from 1.2 to 9.04 µM, and Prostaglandin E2 (PGE2) inhibition with IC50 values ranging from 1.1 to 20.5 µM [1]. This establishes a clear potency benchmark for the fluorinated dihydrobenzofuran class.

Anti-inflammatory Drug discovery Structure-activity relationship (SAR)

Commercial Availability and Pricing Benchmark

The compound is readily available from multiple commercial suppliers as a research-grade chemical building block, with defined purity and competitive pricing that supports its use in early-stage medicinal chemistry. For instance, it is offered by ChemSpace with a purity of 95% at a price of approximately $258 USD for 100 mg, scaling to $743 USD for 1 g [1]. This commercial availability and defined purity profile provide a clear benchmark for procurement decisions. While direct price comparisons with other, more complex or less common 5-nitrobenzofuran derivatives are not publicly available, this data point establishes a concrete baseline for evaluating the cost of incorporating this specific substitution pattern into a synthetic project.

Chemical procurement Building blocks Cost-effectiveness

Applications of 6-Fluoro-5-nitro-2,3-dihydro-1-benzofuran


5-Amino-6-fluoro-2,3-dihydrobenzofuran Synthesis for Kinase Inhibitors

The primary and most validated application for 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran is its use as a precursor to the corresponding 5-amino derivative. Reduction of the nitro group yields 5-amino-6-fluoro-2,3-dihydrobenzofuran, a versatile scaffold for constructing kinase inhibitors. This amine serves as a critical handle for forming urea or amide linkages with various pharmacophores, enabling the exploration of structure-activity relationships in kinase drug discovery programs . This application is directly supported by the compound's classification as a building block for kinase inhibitor synthesis .

Anti-inflammatory and Anticancer Drug Design via SAR

Based on class-level evidence, 6-fluoro-5-nitro-2,3-dihydro-1-benzofuran is a strategically sound starting point for designing novel anti-inflammatory or anticancer agents. The presence of the fluorine atom aligns with SAR findings that fluorinated dihydrobenzofurans exhibit enhanced biological effects . Researchers can utilize this scaffold to synthesize libraries of derivatives, confident that the core substitution pattern is predisposed to favorable activity in these therapeutic areas, as demonstrated by the potent IC50 values (1.2-20.5 µM) reported for related fluorinated compounds in macrophage and cancer cell line assays .

Chemical Probe Development with Restricted Scaffold

The 2,3-dihydrobenzofuran core is recognized as a conformationally restricted congener of flexible phenoxy-ethyl moieties, offering advantages in target binding by reducing entropic penalties . The 6-fluoro-5-nitro substitution pattern provides a defined vector for further functionalization. This makes the compound a valuable building block for the synthesis of chemical probes used in target identification and validation studies, particularly where metabolic stability, influenced by the fluorine atom [1], is a key requirement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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